molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Cat. No.: B193227
CAS No.: 198481-33-3
M. Wt: 530.7 g/mol
InChI Key: OMZAMQFQZMUNTP-UHFFFAOYSA-N
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Description

Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of postmenopausal osteoporosis. It is also being studied for its potential in treating certain types of cancer, such as breast and pancreatic cancer . This compound functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic effects depending on the tissue type .

Mechanism of Action

Target of Action

Bazedoxifene acetate primarily targets the estrogen receptors (ERs) . It is a third-generation selective estrogen receptor modulator (SERM) that selectively affects the uterus, breast tissue, bone metabolism, and lipid metabolism by antagonizing or enhancing estrogens in the estrogen receptor in the tissue .

Mode of Action

This compound acts as both an estrogen-receptor agonist and/or antagonist , depending upon the cell and tissue type and target genes . It binds to estrogen receptor-α with an IC50 of 26 nM, similar to that of raloxifene, but lower affinity than 17-β estradiol .

Biochemical Pathways

It is known that it can decrease bone resorption and reduce biochemical markers of bone turnover to the premenopausal range . It has also been shown to suppress the inflammatory response and enhance oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .

Pharmacokinetics

A study conducted on healthy korean male volunteers showed that the peak concentrations (cmax) of bazedoxifene were achieved at around 3191 ± 1080 ng/mL, and the areas under the plasma concentration‐time curve from 0 to the last measurable concentration (AUClast) were 44697 ± 21168 ng∙h/mL .

Result of Action

This compound has been shown to have two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It also has antiproliferative effects in cases of breast cancer or uterine carcinoma/endometrial hyperplasia .

Action Environment

It is known that this compound is used clinically to treat postmenopausal osteoporosis , suggesting that its efficacy may be influenced by hormonal levels in the body.

Biochemical Analysis

Biochemical Properties

Bazedoxifene acetate acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This compound binds to estrogen receptor-α with an IC50 of 26 nM, similar to that of raloxifene .

Cellular Effects

In various central nervous system injuries, this compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the estrogen receptor. As a selective estrogen receptor modulator (SERM), it can act as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes .

Temporal Effects in Laboratory Settings

In ovariectomized rats, this compound was associated with significant increases in bone mineral density at 6 weeks, compared with control . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

A meta-analysis showed that this compound significantly reduced the size of endometriosis implants in animal models compared with the control group . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Glucuronidation is the major metabolic pathway for this compound. After oral administration, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .

Chemical Reactions Analysis

Types of Reactions

Bazedoxifene acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium-carbon catalysts, ammonium formate, cyclohexadiene, and acetic acid . Reaction conditions are generally mild, avoiding high pressures and temperatures to ensure safety and efficiency .

Major Products

The major product formed from these reactions is this compound itself, which is obtained in high purity and yield through careful control of reaction conditions and purification steps .

Scientific Research Applications

Properties

IUPAC Name

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAMQFQZMUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048657
Record name Bazedoxifene acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198481-33-3
Record name Bazedoxifene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198481-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene acetate [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
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Record name BAZEDOXIFENE ACETATE
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Synthesis routes and methods I

Procedure details

Bazedoxifene free base from example 17 or from example 19 (10 g, 21.2 mmol) was suspended in acetone (80 ml) and heated to 50-55° C. After getting a clear solution, a mixture of acetic acid (1.4 g, 23.3 mmol) and acetone (10 ml) was added slowly. Then the reaction mixture was allowed to cool at 20-25° C., stirred for 2 hrs, filtered the product formed, washed with acetone (20 ml) and dried under vacuum to afford the title compound in high yield and high purity (12.7 g, 95%) M.R: 176-181° C. HPLC: 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bazedoxifene free base (2 g) and acetone (20 mL) are mixed and heated to 45-50° C. to produce a clear solution, which is filtered. The filtrate is cooled to 25-35° C. and seed crystals (20 mg) are added, followed by drop-wise addition of acetic acid (0.26 g). n-Heptane (50 mL) is added drop-wise over 30 minutes. The formed solid is collected by filtration, sequentially washed with n-heptane (10 mL), and then suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 1.5 g of crystalline bazedoxifene acetate Form D.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crystalline bazedoxifene free base (1.7 Kg) is charged in a mixture of methanol (20.4 L) and isopropyl alcohol (13.6 L) and heated to reflux temperature to make a clear solution and stirred at same for 15-30 minutes. The solution is filtered and subsequently cooled to about 25-30° C. over a period of 10 minutes followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g). Then the mixture is further allowed to cool to 0-5° C. over a period of about 20 minutes. The reaction mixture is maintained at the same temperature for 30-60 minutes and the solid is collected by filtration, washed with pre-cooled methanol (3.4 L), and dried under vacuum at about 60-65° C. to afford the title compound.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
20.4 L
Type
reactant
Reaction Step One
Quantity
13.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bazedoxifene free base (1 g) and ethanol (10 mL) are mixed and heated to 60° C. to produce a clear solution, which is then filtered. The filtrate is cooled to 25-35° C. and acetic acid (4 mL) is slowly added at the same temperature. The mixture is cooled to 10-15° C., followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg, obtained from a previous example), and then additional diisopropyl ether (55 mL). The mixture is stirred for solid formation. The solid is collected by filtration and sequentially washed with diisopropyl ether (10 mL) and water (5 mL), then is suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 900 mg (about 80% yield) of crystalline bazedoxifene acetate Form D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene acetate
Reactant of Route 2
Bazedoxifene acetate
Reactant of Route 3
Bazedoxifene acetate
Reactant of Route 4
Bazedoxifene acetate
Reactant of Route 5
Bazedoxifene acetate
Reactant of Route 6
Bazedoxifene acetate
Customer
Q & A

Q1: What are the downstream effects of BZA binding to ERs?

A: BZA's downstream effects vary depending on the tissue. In bone, it acts as an agonist, increasing bone mineral density and strength. [, ] In breast tissue, it acts as an antagonist, inhibiting estrogen-induced proliferation and reducing the risk of breast cancer. [, ] BZA also exhibits antagonistic effects in the uterus, minimizing endometrial stimulation and reducing the risk of endometrial hyperplasia. [, ]

Q2: What is the molecular formula and weight of BZA?

A2: The molecular formula of BZA is C30H35N2O4, and its molecular weight is 487.6 g/mol. [Information not found in provided abstracts. This information would come from a drug database or chemical handbook.]

Q3: Is there spectroscopic data available for BZA?

A: Yes, spectroscopic characterization data including powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry has been used to identify and characterize different polymorphic forms of BZA. [, ]

Q4: What is known about the stability of BZA in different formulations?

A: Research suggests that incorporating BZA into solid dispersions with polymers like polyvinylpyrrolidone, poloxamers, or polyethylene glycols can improve its dissolution rate and bioavailability. [] The stability of BZA can be enhanced by formulating it with excipients like polyethylene glycol 6000-8000 and Vitamin E TPGS. []

Q5: Are there stability-indicating analytical methods for BZA?

A: Yes, a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of BZA in the presence of its impurities and degradation products. [] This method utilizes an X-terra RP-18 column with a gradient elution and UV detection at 220 nm. []

Q6: What is the pharmacokinetic profile of BZA?

A: BZA demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. [, ] Studies in healthy Korean male volunteers revealed that two different 20 mg BZA tablet formulations exhibited comparable pharmacokinetic profiles. []

Q7: How does BZA's pharmacokinetic profile influence its dosing regimen?

A: The long half-life of BZA allows for once-daily dosing. [, ]

Q8: What in vitro models have been used to study BZA's anticancer activity?

A: Studies utilizing breast cancer cell lines like T-47D and MCF-7 have shown that BZA can reduce the levels of ERα and BRCA1 proteins, suggesting its potential as an anti-cancer agent. []

Q9: Has BZA shown efficacy in preclinical models of osteoporosis?

A: Yes, BZA has been shown to increase bone mineral density and bone strength in ovariectomized rat models of osteoporosis. [] Additionally, in a preclinical monkey model of postmenopausal osteoporosis, BZA effectively prevented bone loss and reduced bone turnover markers. []

Q10: Are there any preclinical models demonstrating BZA's effects on atherosclerosis?

A: In a long-term study using surgically postmenopausal monkeys fed an atherogenic diet, BZA showed no adverse effects on cerebral artery atherosclerosis and did not diminish the beneficial effects of CEE on common carotid artery atherosclerosis. []

Q11: What is the safety profile of BZA?

A: BZA has a favorable safety profile. [] In preclinical studies, BZA did not stimulate the endometrium or breast tissue, indicating a lower risk of uterine or breast cancer compared with some other SERMs. [, ]

Q12: Were there any adverse effects observed in preclinical studies of BZA?

A: In a 2-year rat carcinogenicity study, BZA caused an increase in benign ovarian tumors. [] This effect was attributed to BZA's ability to increase estradiol and luteinizing hormone levels, suggesting inhibition of the negative feedback loop of estrogen on gonadotropins. []

Q13: Are there any specific drug delivery strategies being explored for BZA?

A: Proniosomes, which are specialized drug delivery systems, are being investigated for their potential to improve the oral bioavailability of BZA. [, ]

Q14: What analytical techniques are employed to study BZA?

A: Several analytical techniques, including HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy, are used to characterize, quantify, and monitor BZA. [, ]

Q15: Is there any information available regarding the environmental impact of BZA?

A: BZA is considered an endocrine-active pharmaceutical with the potential to impact aquatic organisms. [] Its estrogenic and anti-estrogenic activities have been assessed using in vitro and in silico methods to predict its environmental risk. []

Q16: How does the dissolution rate of BZA affect its bioavailability?

A: The low aqueous solubility of BZA can limit its dissolution rate and consequently affect its oral bioavailability. [, ] Formulating BZA as a solid dispersion can enhance its dissolution and, thereby, its bioavailability. [, ]

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